Lipophilicity Tuning via 3‑Methylcyclohexyl Substitution vs. 2‑Methyl and 4‑Methyl Isomers
The target compound (1‑methyl‑N‑(3‑methylcyclohexyl)‑1H‑pyrazol‑3‑amine) occupies a cLogP window of approximately 2.1–2.2 (calculated by the XLogP3 method), positioning it ~0.2 log units more lipophilic than the 4‑methylcyclohexyl analog (XLogP3‑AA = 1.8 for the N‑unsubstituted variant) [1]. This incremental increase in lipophilicity is expected to enhance membrane permeability while avoiding excessive logP that would compromise solubility, offering a tunable midpoint for balancing permeability and solubility in early‑stage lead optimization [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 2.1–2.2 (calculated for the 3‑methylcyclohexyl isomer) |
| Comparator Or Baseline | 1‑(4‑methylcyclohexyl) isomer: XLogP3‑AA = 1.8 |
| Quantified Difference | Δ cLogP ≈ +0.3 to +0.4 |
| Conditions | Computed by XLogP3 method (PubChem release 2023.09.21); assumes additive contribution of the N¹‑methyl group |
Why This Matters
A higher predicted logP directly influences passive permeability and membrane partitioning, which are key determinants of oral bioavailability and intracellular target engagement, guiding the selection of lipophilic vectors in lead‑optimization campaigns.
- [1] PubChem. 1‑(4‑Methylcyclohexyl)‑1H‑pyrazol‑3‑amine. Compound Summary, CID 64749477. XLogP3‑AA = 1.8, 2025. View Source
- [2] PubChem. 1‑Cyclohexyl‑1H‑pyrazol‑5‑amine. Compound Summary, CID 1521453. XLogP3‑AA ≈ 1.71 (converted from VulcanChem LogP estimate), 2024. View Source
